molecular formula C21H20F3N3O3 B11055927 1-Acetyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide

1-Acetyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide

Cat. No.: B11055927
M. Wt: 419.4 g/mol
InChI Key: QITSKZQKNFXNSH-UHFFFAOYSA-N
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Description

1-Acetyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide is a complex organic compound featuring a pyrrolidine ring, an acetyl group, and a trifluoromethylphenyl moiety.

Preparation Methods

The synthesis of 1-Acetyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Acetyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

1-Acetyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the pyrrolidine ring contributes to its overall stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 1-Acetyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 1-Acetyl-N-(2-{[3-(fluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide
  • 1-Acetyl-N-(2-{[3-(chloromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide
  • 1-Acetyl-N-(2-{[3-(bromomethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide

Properties

Molecular Formula

C21H20F3N3O3

Molecular Weight

419.4 g/mol

IUPAC Name

1-acetyl-N-[2-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H20F3N3O3/c1-13(28)27-11-5-10-18(27)20(30)26-17-9-3-2-8-16(17)19(29)25-15-7-4-6-14(12-15)21(22,23)24/h2-4,6-9,12,18H,5,10-11H2,1H3,(H,25,29)(H,26,30)

InChI Key

QITSKZQKNFXNSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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